N-phenyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Description

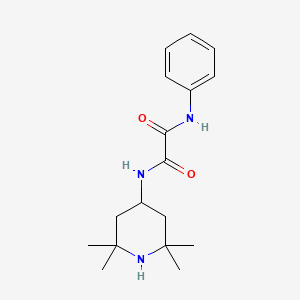

Structure

3D Structure

Properties

IUPAC Name |

N'-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICGUBQOPAPTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a compound that has garnered attention due to its biological activity, particularly as an HIV-1 entry inhibitor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been identified as part of a new class of HIV-1 entry inhibitors. It operates primarily by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells. This mechanism is crucial as it prevents viral entry into cells, thereby inhibiting infection.

The primary mechanism through which this compound exerts its effects includes:

- Inhibition of gp120-CD4 Binding : The compound specifically targets the gp120 protein on the HIV virus, preventing it from binding to the CD4 receptor on T-cells. This interaction is critical for viral entry into host cells.

- Non-inhibition of Viral Enzymes : Unlike many antiretroviral drugs that inhibit enzymes such as reverse transcriptase or protease, this compound does not affect these later stages of the HIV life cycle. Instead, it focuses solely on preventing initial viral entry .

Efficacy Against HIV Variants

Research has demonstrated that this compound is effective against various strains of HIV-1, including both X4 and R5 tropic viruses. This broad-spectrum activity suggests its potential utility in treating diverse HIV infections. Studies have shown that it maintains efficacy even against resistant strains .

Case Studies and Experimental Results

- Cell Fusion Assays : In vitro studies reported low micromolar IC50 values for cell fusion inhibition, indicating strong activity against HIV-1 .

- Binding Affinity Studies : Surface plasmon resonance experiments confirmed that the compound binds to unliganded gp120 but not to CD4 itself. This selective binding is critical for its function as an entry inhibitor .

- Resistance Profiles : The compound was tested against laboratory-adapted strains and primary isolates of HIV-1, showing consistent inhibitory effects across different variants .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparative analysis with other known inhibitors can be beneficial.

| Compound Name | Mechanism of Action | Target | Efficacy | Reference |

|---|---|---|---|---|

| NBD-556 | gp120-CD4 Inhibition | HIV-1 | Low µM | |

| NBD-557 | gp120-CD4 Inhibition | HIV-1 | Low µM | |

| Maraviroc | CCR5 Antagonist | HIV-1 | Low nM |

Safety Profile and Toxicology

Initial assessments indicate low acute toxicity for this compound in animal models. The median lethal dose (LD50) was found to be relatively high (3700 mg/kg), suggesting a favorable safety profile for further development . No genotoxic effects were observed in standard assays .

Scientific Research Applications

Industrial Applications

A. Light Stabilizers

One of the primary industrial uses of this compound is as a light stabilizer for synthetic polymers. The hindered amine structure provides excellent UV protection, making it suitable for plastics used in outdoor applications. These stabilizers help prevent degradation due to UV exposure .

B. Heat Stabilizers

The compound also serves as a heat stabilizer in various materials. Its ability to withstand high temperatures without degrading makes it valuable in manufacturing processes where thermal stability is crucial .

Pharmaceutical Applications

A. HIV Inhibition

Recent studies have identified N-phenyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide derivatives as potential inhibitors of HIV-1 entry. Specifically, these compounds prevent the binding of the viral envelope protein gp120 to the CD4 receptor on host cells, representing a novel approach to HIV treatment .

B. Antioxidant Properties

Research indicates that compounds of this class exhibit antioxidant properties that can protect cells from oxidative stress. This has implications for developing therapeutic agents aimed at various diseases linked to oxidative damage .

Environmental Impact and Safety Assessments

The environmental and health impacts of this compound have been assessed under various regulatory frameworks. For instance, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has evaluated its safety profile concerning human health and environmental effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-phenyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide with structurally or functionally related compounds:

Key Research Findings:

Ethanediamide vs. Sebacate: The ethanediamide functional group may offer stronger hydrogen-bonding interactions compared to sebacate esters, affecting solubility and dispersion in polymer matrices .

Steric Hindrance and Stability :

- All tetramethylpiperidinyl-containing compounds demonstrate superior radical scavenging due to the hindered amine structure. However, the 1,3-benzenedicarboxamide derivative shows higher thermal stability (decomposition >300°C) owing to its rigid aromatic core .

Applications in Polymers :

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a commercial benchmark for UV stabilization in polypropylene, outperforming ethanediamide derivatives in long-term weathering tests .

- Polymerized hexanediamine derivatives (e.g., LightStabilizer UV-3529) exhibit reduced migration from polymers, addressing leaching issues seen in low-molecular-weight analogs like the target compound .

Toxicity and Safety: Chlorinated analogs (e.g., 4-chlorophenyl variant) may pose higher toxicity risks compared to non-halogenated derivatives, necessitating careful handling in pharmaceutical applications .

Critical Analysis of Evidence

- The provided evidence lacks direct data on This compound , necessitating extrapolation from analogs.

- Academic reports (e.g., Rev. Colomb. Cienc. Quím. Farm.) focus on unrelated phthalimide derivatives, limiting cross-comparison .

Q & A

Q. What are the optimized synthetic routes for N-phenyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving amines and carbonyl precursors. For example, imine formation using phorone and ammonia is a common pathway for tetramethylpiperidine derivatives . Optimization steps include:

- Temperature control : Reactions at 60–80°C minimize side products like hexamethylenediamine derivatives .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency for hindered piperidinyl groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity ≥98% .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl vs. piperidinyl groups) and FT-IR for amide bond validation (C=O stretch ~1650 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (typically >200°C for hindered amides) to assess suitability for high-temperature applications .

- HPLC-UV : Monitor purity (λmax ~255 nm for aromatic systems) .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF dissolve the compound effectively but may require inert atmospheres to prevent oxidation .

- Long-term storage : Store as a crystalline solid at -20°C in desiccated conditions to prevent hydrate formation (e.g., monohydrate derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a bioactive agent (e.g., antimicrobial or anticancer)?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Mechanistic studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, serum proteins) that alter compound bioavailability .

- Isosteric replacements : Modify the phenyl or piperidinyl groups to isolate structure-activity relationships (SAR) .

- Computational modeling : MD simulations to predict binding affinities vs. experimental IC₅₀ values .

Q. How is this compound utilized in materials science, such as polymer stabilization or catalysis?

- Methodological Answer :

- Polymer additives : Blend with polyolefins (1–5 wt%) and test UV resistance via accelerated weathering (ASTM G154) .

- Catalysis : Evaluate as a ligand in Pd-catalyzed cross-coupling (Suzuki-Miyaura) by monitoring yields with aryl halides .

Q. What computational tools are effective for predicting reactivity or interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.